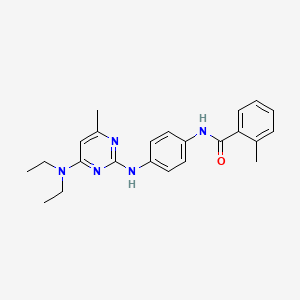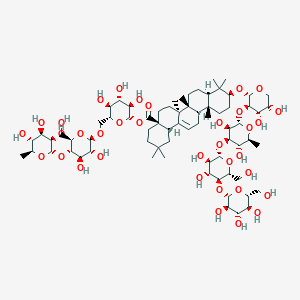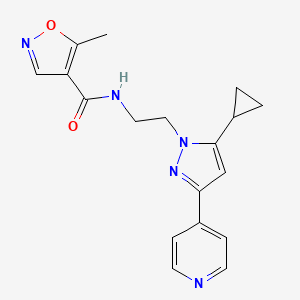
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide, also known as DAB-1, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including biochemical research and drug development.
Scientific Research Applications
Applications in Mass Spectrometry
One study investigated the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus with various compounds, including derivatives similar to the specified chemical, to enhance signal strength and fragmentation patterns in mass spectrometric analysis (Harvey, 2000). This research is pivotal for advancing mass spectrometric techniques in the structural analysis of glycans.
Structural Analysis and Chemical Properties
Another research focused on the structural properties of N,N-dialkylaminobenzamides, comparing them with analogously substituted compounds to understand the effects of structural variation on chemical behavior, such as the barrier to rotation around certain chemical bonds, which is essential for designing compounds with desired physical and chemical properties (Karlsen et al., 2002).
Synthesis and Chemical Reactions
Research on the synthesis and reactions of compounds with structures similar to N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide has led to the development of novel compounds with potential applications in various fields, including pharmacology and material science. For example, studies have explored the synthesis of novel aromatic polyimides using similar compounds, demonstrating their potential in creating new materials with unique properties (Butt et al., 2005).
Antimicrobial Activity
Further research into substituted derivatives of similar chemical structures has shown promising antimicrobial activity, underscoring the potential for developing new antimicrobial agents based on the structural framework of compounds like this compound (Vijaya Laxmi et al., 2019).
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-5-28(6-2)21-15-17(4)24-23(27-21)26-19-13-11-18(12-14-19)25-22(29)20-10-8-7-9-16(20)3/h7-15H,5-6H2,1-4H3,(H,25,29)(H,24,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJZSIFNIZZTBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356226.png)


![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2356231.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2356233.png)


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide](/img/structure/B2356237.png)


![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-methyloxime)](/img/structure/B2356241.png)
